rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide
CAS No.:
Cat. No.: VC18001824
Molecular Formula: C20H29NO8
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H29NO8 |
|---|---|
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H29NO8/c21-10-13(20(27)8-2-1-3-9-20)11-4-6-12(7-5-11)28-19-16(24)14(22)15(23)17(29-19)18(25)26/h4-7,13-17,19,22-24,27H,1-3,8-10,21H2,(H,25,26)/t13?,14-,15-,16+,17-,19+/m0/s1 |
| Standard InChI Key | VNRFTNKWISCOMJ-KUIQUDTGSA-N |
| Isomeric SMILES | C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
| Canonical SMILES | C1CCC(CC1)(C(CN)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of three distinct regions:
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Aminocyclohexanol core: A 1-hydroxycyclohexyl group attached to an ethylamine side chain, retaining the basic pharmacophore of venlafaxine .
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Phenolic ether linkage: A para-substituted phenoxy group connecting the aminocyclohexanol moiety to the glucuronic acid unit .
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Glucuronic acid conjugate: A β-D-glucuronide group at the 6-position of the pyranose ring, added via UGT-mediated metabolism .
The stereochemistry is defined as (2S,3S,4S,5R,6S)-configuration for the glucuronide moiety, while the aminocyclohexanol portion exists as a racemic mixture (rac) due to venlafaxine’s chiral center .
Table 1: Key Physicochemical Properties
Synthetic and Isolation Challenges
The compound’s synthetic preparation involves:
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N-demethylation of O-desmethylvenlafaxine (ODV) via CYP3A4/CYP2C19
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Subsequent glucuronidation by UGT isoforms (primarily UGT1A3, UGT2B7)
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Racemic resolution challenges due to the presence of two chiral centers
Analytical isolation requires advanced techniques:
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Chiral UPLC-MS: Using vancomycin-based chiral stationary phases for enantiomeric separation
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Solid-phase extraction: Optimized for polar glucuronides from biological matrices
Metabolic Pathways and Enzymatic Regulation
Biotransformation Cascade
The metabolic journey from venlafaxine to rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide involves four enzymatic steps:
Table 2: Metabolic Enzyme Contributions
| Enzyme | Reaction | Contribution (%) | Genetic Polymorphism Impact |
|---|---|---|---|
| CYP2D6 | O-demethylation | 70-80 | PMs show 4× higher AUC |
| CYP3A4 | N-demethylation | 15-20 | Moderate inducer effects |
| UGT2B7 | Glucuronidation | 60-70 | UGT2B7*2 reduces activity |
| UGT1A3 | Glucuronidation | 20-30 | Limited polymorphism data |
Stereochemical Considerations
The racemic nature originates from:
This leads to complex enantiomer ratios in circulation:
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S/R ratio of parent drug: 0.8-1.2 in CYP2D6 extensive metabolizers
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S/R ratio of glucuronide: 1.0-1.4 due to non-selective conjugation
Analytical Characterization Techniques
UPLC-MS/MS Quantification
State-of-the-art methods employ:
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Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm)
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Mobile phase: 2 mM ammonium acetate:acetonitrile (20:80)
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Ionization: ESI+ with MRM transitions:
Key validation parameters:
Chiral Resolution Challenges
Vancomycin-based chiral stationary phases achieve baseline separation:
Pharmacokinetic Profile
Disposition Characteristics
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Vd: 5.2 ± 1.8 L/kg (similar to parent drug)
Table 3: Comparative PK Parameters
| Parameter | Venlafaxine | ODV | Glucuronide |
|---|---|---|---|
| t₁/₂ (h) | 5 ± 2 | 11 ± 3 | 14 ± 4 |
| Cₘₐₓ (ng/mL) | 150 ± 50 | 300 ± 100 | 80 ± 20 |
| AUC₀₋∞ (ng·h/mL) | 1200 ± 400 | 3500 ± 800 | 2200 ± 600 |
Population Variability Factors
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CYP2D6 poor metabolizers:
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UGT2B7*2 carriers:
Clinical and Toxicological Implications
Drug-Drug Interactions
Potent inhibitors/inducers cause clinically relevant changes:
Postmortem Toxicology Considerations
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